5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol 5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16398103
InChI: InChI=1S/C24H20BrNO4/c1-15-23(20-5-3-4-6-22(20)28-2)24(30-26-15)19-12-11-18(13-21(19)27)29-14-16-7-9-17(25)10-8-16/h3-13,27H,14H2,1-2H3
SMILES:
Molecular Formula: C24H20BrNO4
Molecular Weight: 466.3 g/mol

5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

CAS No.:

Cat. No.: VC16398103

Molecular Formula: C24H20BrNO4

Molecular Weight: 466.3 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol -

Specification

Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
IUPAC Name 5-[(4-bromophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Standard InChI InChI=1S/C24H20BrNO4/c1-15-23(20-5-3-4-6-22(20)28-2)24(30-26-15)19-12-11-18(13-21(19)27)29-14-16-7-9-17(25)10-8-16/h3-13,27H,14H2,1-2H3
Standard InChI Key IFFARPZHAVDVGL-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O

Introduction

Molecular Structure and Chemical Identity

IUPAC Nomenclature and Formula

The systematic IUPAC name for this compound is 5-[(4-bromophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol, reflecting its three primary structural components:

  • A 4-bromobenzyloxy group attached to the phenolic ring.

  • A 3-methyl-1,2-oxazole ring substituted at the 4-position with a 2-methoxyphenyl group.

  • A phenolic hydroxyl group at the 2-position of the central benzene ring.

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>20</sub>BrNO<sub>4</sub>
Molecular Weight466.3 g/mol
CAS NumberNot publicly disclosed
SMILES NotationCOC1=CC=CC=C1C2=NOC(C)=C2C3=C(C=CC(=C3)OC(C4=CC=C(C=C4)Br)=O)O

The bromine atom at the para position of the benzyl group enhances electrophilic substitution reactivity, while the methoxy group on the phenyl-oxazole moiety contributes to lipophilicity and potential membrane permeability .

Synthesis and Manufacturing

Multi-Step Reaction Pathway

The synthesis of 5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves sequential coupling reactions optimized for yield and purity :

  • Oxazole Ring Formation:

    • Condensation of 2-methoxyphenylacetonitrile with methylglyoxal in ethanol under acidic conditions generates the 3-methyl-4-(2-methoxyphenyl)-1,2-oxazole intermediate .

    • Key Conditions: Reflux at 80°C for 12 hours, followed by purification via silica gel chromatography (hexane:ethyl acetate = 4:1) .

  • Phenolic Coupling:

    • Mitsunobu reaction couples the oxazole intermediate with 2-hydroxy-5-[(4-bromobenzyl)oxy]benzaldehyde using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF).

    • Yield Optimization: 72–78% yield achieved through slow addition of DEAD at 0°C.

  • Final Reduction:

    • Sodium borohydride reduces the aldehyde group to a hydroxyl group in methanol at room temperature.

StepReactantsConditionsYield
12-Methoxyphenylacetonitrile, MethylglyoxalEthanol, H<sub>2</sub>SO<sub>4</sub>, 80°C, 12h65%
2Oxazole intermediate, 2-Hydroxy-5-[(4-bromobenzyl)oxy]benzaldehydeTHF, DEAD, PPh<sub>3</sub>, 0°C → RT75%
3Aldehyde intermediate, NaBH<sub>4</sub>MeOH, RT, 2h82%

Critical Quality Control: Reaction progress monitored via TLC (R<sub>f</sub> = 0.3 in hexane:EtOAc 3:1), with final purity >95% confirmed by HPLC.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remains unpublished, but computational predictions (ChemAxon) suggest:

  • LogP: 4.2 ± 0.3 (high lipophilicity favoring blood-brain barrier penetration).

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL in 10% DMSO.

  • Thermal Stability: Decomposition onset at 218°C (DSC), making it suitable for standard laboratory handling.

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
    δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, oxazole-H), 5.21 (s, 2H, OCH<sub>2</sub>), 3.87 (s, 3H, OCH<sub>3</sub>), 2.41 (s, 3H, CH<sub>3</sub>).

  • IR (KBr): ν 3250 (O-H), 1650 (C=N), 1250 (C-O-C) cm<sup>-1</sup>.

ParameterSpecification
GHS ClassificationNot classified
Storage-20°C, inert atmosphere
HandlingUse nitrile gloves, avoid inhalation

Note: Labeled "For research use only" with no in vivo data available .

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